molecular formula C11H15NS B14434379 2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine CAS No. 77138-57-9

2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine

Cat. No.: B14434379
CAS No.: 77138-57-9
M. Wt: 193.31 g/mol
InChI Key: UTIUGDLCRCTGIC-UHFFFAOYSA-N
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Description

2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine is an organic compound characterized by the presence of an amine group attached to an ethan-1-amine backbone, which is further substituted with a sulfanyl group linked to a 4-ethenylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethenylbenzyl chloride and ethanethiol.

    Formation of Intermediate: The 4-ethenylbenzyl chloride undergoes a nucleophilic substitution reaction with ethanethiol to form 4-ethenylbenzyl thioether.

    Amination: The intermediate 4-ethenylbenzyl thioether is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the ethenyl group or the sulfanyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amine group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the ethenyl or sulfanyl groups.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions, while the ethenyl and sulfanyl groups can participate in hydrophobic interactions or covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[(4-Methylphenyl)methyl]sulfanyl}ethan-1-amine: Similar structure but with a methyl group instead of an ethenyl group.

    2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine: Contains a chlorophenyl group instead of an ethenyl group.

Uniqueness

2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine is unique due to the presence of the ethenyl group, which can participate in additional chemical reactions such as polymerization or cross-linking, providing distinct properties and applications compared to its analogs.

Properties

77138-57-9

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

2-[(4-ethenylphenyl)methylsulfanyl]ethanamine

InChI

InChI=1S/C11H15NS/c1-2-10-3-5-11(6-4-10)9-13-8-7-12/h2-6H,1,7-9,12H2

InChI Key

UTIUGDLCRCTGIC-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CSCCN

Origin of Product

United States

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